![molecular formula C9H3F6N3O2S B2831868 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid CAS No. 956778-75-9](/img/structure/B2831868.png)
5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid
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Description
The compound is a type of trifluoromethyl ketone . Trifluoromethyl ketones are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .
Molecular Structure Analysis
The compound contains a pyrazole ring and a thiazole ring, both substituted with trifluoromethyl groups. The trifluoromethyl group is a common motif in organofluorides .Chemical Reactions Analysis
Trifluoromethyl groups are often incorporated into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .Scientific Research Applications
Transition Metal-Mediated Trifluoromethylation Reactions
The trifluoromethyl group is known for its abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The compound could be used in the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
Development of Agrochemical Drugs
The trifluoromethyl group has seen enormous growth in its incorporation into organic motifs over the last decade . This compound could be used in the development of agrochemical drugs, improving their propensity towards further development .
Proline Substitutions in Biological Contexts
Proline exhibits a variety of unique functions in biological contexts . The trifluoromethyl group could be used in proline substitutions, impacting protein structure and function .
NMR Labeling
The 19 F-labelling of proline offers a relatively new research application area . This compound could be used in obtaining structural information from selectively fluorine-labelled peptides, proteins, and non-peptidic structures .
Enhancing Interactions at Nonpolar Interfaces
Lipophilicity measurements demonstrate that CF 3-substituted proline shows comparable hydrophobicity to valine . This suggests the potential application of these residues for enhancing interactions at nonpolar interfaces .
Synthesis of β-Trifluoromethyl Primary Amines
This compound could be used in a novel two-step synthesis of β-trifluoromethyl primary amines from readily available α- (trifluoromethyl)styrenes and phthalimide .
properties
IUPAC Name |
5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6N3O2S/c10-8(11,12)4-2-21-7(17-4)18-5(9(13,14)15)3(1-16-18)6(19)20/h1-2H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILNZDFJBDJTPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid |
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